molecular formula C16H23NO5 B183967 Boc-D-aspartinol 4-Benzyl Ester CAS No. 182748-72-7

Boc-D-aspartinol 4-Benzyl Ester

Cat. No. B183967
M. Wt: 309.36 g/mol
InChI Key: XEGSFNZVTUGZCK-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-D-aspartinol 4-Benzyl Ester is a chemical compound with the molecular formula C16H23NO5 and a molecular weight of 309.35800 . It is also known by other names such as benzyl ®-3-(tert-butoxycarbonylamino)-4-hydroxybutanoate .


Synthesis Analysis

Boc-D-aspartinol 4-Benzyl Ester is used as an intermediate in organic synthesis . The synthesis involves the reaction of 4-benzyl Boc-D-aspartate with 4-methyl-morpholine and isobutyl chloroformate in 1,2-dimethoxyethane at -10°C .


Molecular Structure Analysis

The molecular structure of Boc-D-aspartinol 4-Benzyl Ester consists of 16 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of Boc-D-aspartinol 4-Benzyl Ester include a molecular weight of 309.35800 and a molecular formula of C16H23NO5 . The exact values for density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Aspartame and Aspartyl Moiety Metabolism

Research on aspartame, a compound related to aspartic acid derivatives like Boc-D-aspartinol, offers insights into the metabolism of the aspartyl moiety. Aspartame is metabolized in the gut to yield aspartic acid, phenylalanine, and methanol. The aspartate from aspartame is metabolized similarly to dietary aspartic acid, being converted to CO2 or incorporated into body constituents such as other amino acids, proteins, and N-acetylaspartic acid (Ranney & Oppermann, 1979).

Boron-containing Compounds

Boron-containing compounds (BCCs) have expanded their medicinal potential over the last few decades. Initially used as antiseptics, these compounds have found applications as antibiotics, chemotherapeutic agents, and in drug design to improve binding to target receptors. The unique chemico-pharmacological properties of BCCs, including boron's ability to form stable covalent bonds and complexes, underpin their application in preventing, diagnosing, and treating various diseases (Soriano-Ursúa, Das, & Trujillo-Ferrara, 2014).

Drug Delivery Systems and BNCT

Boron Neutron Capture Therapy (BNCT) is an innovative cancer treatment approach that relies on delivering boron to cancer cells and irradiating them with neutrons. The use of drug delivery systems (DDS) to target cancer cells selectively with boron compounds is a critical area of research. Such systems, including liposomes and monoclonal antibodies, aim to improve the selectivity and effectiveness of BNCT (Yanagië et al., 2008).

Nanoparticle Research

Nanoparticle research offers a wide array of potential applications for compounds with unique physicochemical properties, such as Boc-D-aspartinol 4-Benzyl Ester. The development of highly controllable synthesis approaches, sensitive characterization tools, and new models to explain experimental observations are at the forefront of this field. Nanoparticles' unique behaviors and properties open up innovative technological applications and pose significant scientific challenges (Heiligtag & Niederberger, 2013).

Safety And Hazards

The safety data sheet for Boc-D-aspartinol 4-Benzyl Ester suggests that it should be stored in a cool place and the container should be kept tightly closed in a dry and well-ventilated place . It’s incompatible with oxidizing agents .

properties

IUPAC Name

benzyl (3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(10-18)9-14(19)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGSFNZVTUGZCK-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)OCC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-aspartinol 4-Benzyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.